1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)ethan-1-one
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Description
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C24H22F4N4OS and its molecular weight is 490.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound is part of a class of dihydropyrimidinone derivatives synthesized using enaminones and different substituted benzaldehydes. These derivatives show potential in various synthetic applications due to their efficient synthesis methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antiviral Activity
- Pyrimidinyl derivatives, closely related to the compound , have shown significant antiviral activities. These compounds have been synthesized and evaluated for their effectiveness against various viruses, indicating the potential of similar structures in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Metabolism in Clinical Settings
- Compounds structurally similar to the specified molecule, such as flumatinib, have been studied for their metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds is crucial for their development as therapeutic agents (Gong, Chen, Deng, & Zhong, 2010).
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N4OS/c1-16-14-21(30-23(29-16)17-6-8-18(9-7-17)24(26,27)28)34-15-22(33)32-12-10-31(11-13-32)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBANGXPZQPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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